molecular formula C11H10ClN3O B1498022 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide CAS No. 916791-22-5

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide

Cat. No. B1498022
CAS RN: 916791-22-5
M. Wt: 235.67 g/mol
InChI Key: AJZZOSSEFFZAMT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of enzymes such as protein kinases and phosphodiesterases. It has also been suggested that this compound may interact with metal ions such as copper and zinc, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide has various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in various cellular processes such as cell proliferation and differentiation. Additionally, this compound has been shown to interact with metal ions such as copper and zinc, leading to changes in their fluorescence properties. These effects make 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide a potentially useful tool for studying various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide has several advantages for lab experiments. For example, it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have useful applications in the synthesis of various bioactive compounds and as a fluorescent probe for the detection of metal ions. However, there are also limitations to the use of 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide in lab experiments. For example, its mechanism of action is not fully understood, which limits its potential applications in some areas of research.

Future Directions

There are several future directions for research on 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential applications as an inhibitor of enzymes such as protein kinases and phosphodiesterases. Additionally, further research is needed to fully understand the interaction of 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide with metal ions such as copper and zinc, and to explore its potential applications as a fluorescent probe for the detection of other metal ions.

Scientific Research Applications

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrazole-based inhibitors of enzymes such as protein kinases and phosphodiesterases. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide has been used as a starting material for the synthesis of various bioactive compounds with potential applications in drug discovery.

properties

IUPAC Name

4-(chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-5-8-1-3-9(4-2-8)11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZOSSEFFZAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656152
Record name 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide

CAS RN

916791-22-5
Record name 4-(Chloromethyl)-N-1H-pyrazol-4-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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